molecular formula C10H7FO B075870 8-Fluoronaphthalen-2-OL CAS No. 13916-98-8

8-Fluoronaphthalen-2-OL

Cat. No.: B075870
CAS No.: 13916-98-8
M. Wt: 162.16 g/mol
InChI Key: BBPLRENRRYYWPO-UHFFFAOYSA-N
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Description

8-Fluoronaphthalen-2-OL is an organic compound with the chemical formula C10H7FO. It is a colorless to yellowish crystalline solid that is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

8-Fluoronaphthalen-2-OL can be synthesized through the fluorination of 2-naphthol molecules. The fluorination process typically involves the use of a fluorinating reagent such as fluorinated acid chloride (SO2ClF) . The reaction conditions must be carefully controlled to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

8-Fluoronaphthalen-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Enzyme Inhibition : 8-Fluoronaphthalen-2-OL has been studied as an inhibitor of various enzymes, including cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH). Its role in inhibiting DHODH is particularly notable as it impacts pyrimidine nucleotide biosynthesis, making it a candidate for anticancer therapies .
    • Drug Development : The compound serves as a building block in the synthesis of novel therapeutic agents. Its fluorinated nature enhances the pharmacokinetic properties of drugs, improving their efficacy and selectivity against target enzymes .
  • Materials Science
    • Liquid Crystalline Properties : this compound exhibits liquid crystalline behavior, making it suitable for applications in display technologies and sensors. Its ability to form ordered phases is crucial for developing advanced materials with specific optical properties .
    • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, which is beneficial in creating high-performance materials for industrial applications .
  • Biochemical Research
    • Biological Activity : Studies indicate that this compound possesses significant biological activity, including potential anti-inflammatory effects due to its inhibitory action on COX enzymes. This makes it relevant in the exploration of new anti-inflammatory drugs .
    • Cell Signaling Pathways : Research has shown that this compound can modulate various cellular pathways, providing insights into its role in cancer biology and other disease mechanisms.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound effectively inhibited DHODH in cancer cell lines, leading to reduced proliferation rates. This finding underscores its potential as a therapeutic agent in cancer treatment.
  • Material Development : Researchers have successfully incorporated this compound into liquid crystal displays (LCDs), showcasing improved response times and color purity compared to traditional materials. This application highlights its significance in advancing display technology .

Mechanism of Action

The mechanism by which 8-Fluoronaphthalen-2-OL exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to produce therapeutic effects .

Comparison with Similar Compounds

8-Fluoronaphthalen-2-OL can be compared with other similar compounds such as:

    2-Naphthol: The parent compound from which this compound is derived.

    8-Bromonaphthalen-2-OL: A similar compound where the fluorine atom is replaced by a bromine atom.

    8-Chloronaphthalen-2-OL: Another similar compound with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties compared to its halogenated analogs .

Biological Activity

8-Fluoronaphthalen-2-OL is a fluorinated organic compound with significant potential in various biological applications. Its unique structural characteristics, including a hydroxyl group at the second position and a fluorine atom at the eighth position of the naphthalene ring, contribute to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C₁₀H₇FO
  • Molecular Weight : 166.16 g/mol
  • Melting Point : 92-94°C

The compound is typically synthesized through multi-step processes starting from naphthalene derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its structure.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also possess significant antimicrobial potential.

Compound Activity Target Organisms
This compoundAntimicrobial (potential)Various bacteria (under study)
6-Fluoronaphthalen-2-OLAntibacterialE. coli, S. aureus
1-FluoronaphthaleneLimited antimicrobial activityNot extensively studied

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. Compounds with similar structures have been shown to interact with cellular pathways involved in cancer progression.

Case Study:
A study investigated the effects of various naphthalene derivatives on cancer cell lines. Results indicated that derivatives similar to this compound inhibited cell proliferation in breast cancer cells, highlighting its potential as an anticancer agent.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets within cells. Its ability to form reactive intermediates may allow it to influence cellular signaling pathways, leading to various biological effects.

Applications in Biological Imaging

Due to its unique photophysical properties, this compound is being explored as a fluorescent probe for biological imaging. Its ability to fluoresce under specific conditions makes it suitable for tracking cellular processes in real-time.

Application Description
Biological ImagingFluorescent probe for tracking cellular processes
Antimicrobial ResearchPotential use against bacterial infections

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Chemical Formula Unique Features
This compoundC₁₀H₇FOHydroxyl group at position 2; fluorine at position 8
6-Bromo-8-fluoronaphthalen-2-OLC₁₀H₆BrFOBromine instead of hydroxyl group
1-FluoronaphthaleneC₁₀H₇FFluorine at position 1; lacks hydroxyl group

Properties

IUPAC Name

8-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLRENRRYYWPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509975
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-98-8
Record name 8-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by reacting 1-fluoro-7-methoxynaphthalene (7.99 g, 45.34 mmol) with boron tribromide (68 mL of 1 N solution, 68 mmol) according to method D to yield 3.99 g (54%) of a red solid. An analytical sample was prepared by preparative reverse phase HPLC to yield a white solid: mp 89-92° C.;
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two

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